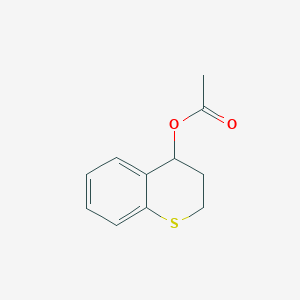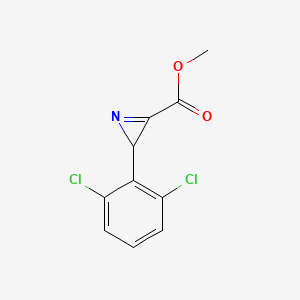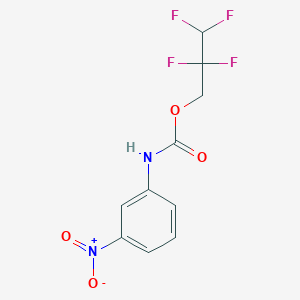![molecular formula C14H20O B14347327 11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one CAS No. 91385-08-9](/img/structure/B14347327.png)
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one is an organic compound with the molecular formula C14H20O. It belongs to the class of bicyclic compounds, which are characterized by having two fused rings. This compound is notable for its unique structure, which includes a bicyclo[5.3.2] core with two methyl groups at positions 11 and 12, and a ketone functional group at position 2.
Vorbereitungsmethoden
The synthesis of 11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. Industrial production methods may involve the optimization of these reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at positions 11 and 12 can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of bicyclic systems.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential as a pharmacophore for drug development.
Industry: It can be used in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism by which 11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and functional groups allow it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one can be compared with other similar compounds, such as:
Bicyclo[5.3.2]dodeca-6,11-dien-2-one: Lacks the methyl groups at positions 11 and 12, which may affect its reactivity and properties.
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-ol: Contains an alcohol group instead of a ketone, leading to different chemical behavior and applications.
The uniqueness of 11,12-dimethylbicyclo[53
Eigenschaften
CAS-Nummer |
91385-08-9 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one |
InChI |
InChI=1S/C14H20O/c1-10-11(2)13-8-5-7-12(10)6-3-4-9-14(13)15/h6,13H,3-5,7-9H2,1-2H3 |
InChI-Schlüssel |
IABUNYHWHLRLOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CCCCC(=O)C1CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


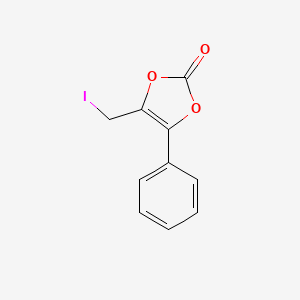
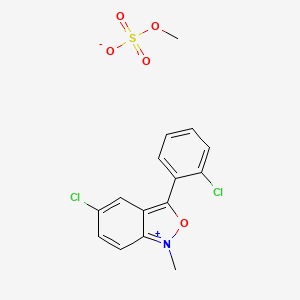

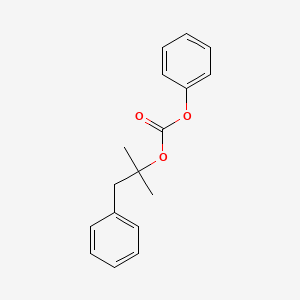
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)


![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
